Distearyl phosphite

描述

准备方法

Synthetic Routes and Reaction Conditions: Distearyl phosphite is typically synthesized through the reaction of pentaerythritol with stearic acid and phosphorus trichloride.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves heating the reactants under reflux conditions and using catalysts to accelerate the reaction .

化学反应分析

Chemical Reactions Involving Distearyl Phosphite

This compound participates in various chemical reactions that are primarily influenced by environmental factors such as temperature, pH, and the presence of other reactive species.

Oxidation Reactions

This compound can undergo oxidation reactions that transform it into phosphate esters. These reactions are significant in polymer stabilization processes where oxidative degradation is a concern. The oxidation typically involves the interaction of this compound with oxygen or oxidizing agents under elevated temperatures.

Hydrolysis Reactions

Hydrolysis of this compound can lead to the formation of acidic phosphite compounds. This reaction is critical as it affects the purity and stability of the product. Hydrolysis typically occurs in the presence of moisture and can be catalyzed by acidic conditions .

Radical Scavenging Activity

Recent studies have highlighted this compound's role as a radical scavenger. It exhibits significant radical scavenging activity comparable to other known antioxidants. This property is essential for its application in preventing oxidative damage in various materials.

科学研究应用

Chemical Properties and Mechanism of Action

Distearyl phosphite is characterized by its long hydrocarbon chains, which confer excellent hydrophobicity and surfactant properties. As a phosphate ester, it acts primarily as a surfactant and emulsifier, facilitating the mixing of different phases in various chemical formulations. Its mechanism involves the interaction of its hydrophilic phosphate group with water and its hydrophobic tail with oil, allowing for effective emulsification.

Chemistry

- Surfactant and Emulsifier : this compound is widely used in the formulation of chemical products due to its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds.

- Synthesis of Phosphite Diesters : It serves as a key reagent in the synthesis of phosphite diesters, which are valuable intermediates in organic synthesis .

Biology

- Drug Delivery Systems : The compound is utilized in the preparation of liposomes for drug delivery, enhancing the bioavailability of pharmaceuticals through improved encapsulation efficiency.

- Plant Biotechnology : Research has shown that this compound can be involved in enhancing phosphite uptake in transgenic plants engineered to utilize phosphite as a phosphorus source. This application is particularly relevant for sustainable agricultural practices .

Medicine

- Lipid-Based Drug Formulations : this compound plays a crucial role in developing lipid-based formulations for drugs, improving their stability and release profiles.

Industry

- Cosmetics : It is employed as an emulsifier in cosmetic products to ensure uniform dispersion of ingredients.

- Lubricants and Plasticizers : The compound serves as an additive to improve the performance characteristics of lubricants and plastic materials.

Data Tables

| Application Field | Specific Use | Benefits |

|---|---|---|

| Chemistry | Surfactant | Enhances solubility and stability of formulations |

| Biology | Liposome Preparation | Improves drug delivery efficiency |

| Medicine | Lipid Formulations | Enhances stability and bioavailability |

| Industry | Cosmetics | Ensures uniform ingredient dispersion |

Case Study 1: Drug Delivery Enhancement

A study demonstrated that liposomes formulated with this compound exhibited improved encapsulation efficiency for hydrophobic drugs compared to traditional formulations. This resulted in enhanced therapeutic efficacy in vivo, highlighting the compound's potential in pharmaceutical applications .

Case Study 2: Phosphite Utilization in Transgenic Plants

Research involving transgenic Arabidopsis plants overexpressing phosphite dehydrogenase showed that these plants could utilize this compound effectively as a phosphorus source. This advancement indicates potential applications in sustainable agriculture by reducing reliance on conventional phosphorus fertilizers .

作用机制

Distearyl phosphite functions as an antioxidant by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers. The compound reacts with hydroperoxides to form non-radical products, thereby preventing the propagation of oxidative chain reactions . This mechanism is particularly effective in stabilizing polymers against thermal and oxidative degradation .

相似化合物的比较

- Trisnonylphenyl phosphite

- Trioctyl phosphite

- Tris(2,4-di-tert-butylphenyl) phosphite

Comparison: Distearyl phosphite is unique in its high molecular weight and its ability to provide superior color stability compared to other phosphites . It is particularly effective in applications where long-term stability and resistance to discoloration are critical. Unlike some other phosphites, this compound is also known for its excellent compatibility with a wide range of polymers and its ability to synergize with hindered phenol antioxidants .

生物活性

Distearyl phosphite (DSP) is a compound that has garnered attention for its various applications in industrial chemistry and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.

This compound is an organophosphorus compound characterized by two stearyl groups attached to a phosphite moiety. Its primary role in industrial applications is as an antioxidant and stabilizer in polymer chemistry, where it prevents oxidative degradation and enhances the longevity of materials. The mechanism by which DSP functions as an antioxidant involves the decomposition of hydroperoxides formed during oxidative processes, converting them into non-radical products. This reaction helps to inhibit the propagation of oxidative chain reactions, thus preserving the integrity of polymers and other materials.

Biological Activity

While this compound is primarily used in industrial contexts, there is increasing interest in its biological properties. Research has indicated that phosphites can exhibit biological activities, particularly in the context of their derivatives and prodrugs. For instance:

- Antioxidant Activity : DSP can exhibit antioxidant properties, which are beneficial in reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

- Potential Cytoprotective Effects : Some studies suggest that compounds related to this compound may have cytoprotective effects against oxidative damage in cell lines. This aspect is particularly relevant for developing therapeutic strategies against cellular stressors .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and related compounds:

- Antioxidant Efficacy : In a study evaluating various phosphonate prodrugs, it was found that derivatives of phosphites could significantly enhance cell permeability and exhibit increased activity against infectious agents. For example, modifications to the phosphonate structure led to prodrugs with enhanced biological activity, demonstrating the potential for DSP derivatives in therapeutic applications .

- Cytotoxicity Assessments : Research on the cytotoxic effects of DSP indicated that while it plays a role in stabilizing polymers, its interaction with biological systems could lead to adverse effects such as skin burns or eye damage upon direct contact. This necessitates careful handling and further investigation into its safety profile.

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain phosphonate compounds could inhibit key enzymes involved in metabolic pathways, suggesting potential roles in drug development targeting specific biological processes .

Summary Table of Biological Activities

属性

IUPAC Name |

dioctadecoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXAFOJPRGDZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

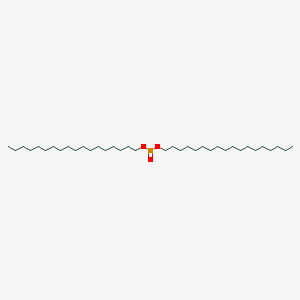

CCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885077 | |

| Record name | Phosphonic acid, dioctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19047-85-9 | |

| Record name | Phosphonic acid, dioctadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019047859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distearyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, dioctadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。